Product packaging for beta-Eudesmol cis epimer(Cat. No.:CAS No. 202216-00-0)

beta-Eudesmol cis epimer

Cat. No.: B12733710
CAS No.: 202216-00-0
M. Wt: 222.37 g/mol
InChI Key: BOPIMTNSYWYZOC-UMVBOHGHSA-N
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Description

Contextualization within Sesquiterpenoid Chemistry

Sesquiterpenoids are a large and diverse class of natural products derived from three isoprenoid units, resulting in a 15-carbon skeleton. academicjournals.org These compounds exhibit a remarkable variety of cyclic and acyclic structures. researchgate.net Within this broad category, the eudesmanes represent a significant group of bicyclic sesquiterpenoids characterized by a decahydronaphthalene (B1670005) ring system. researchgate.netchemrxiv.org

β-Eudesmol is an oxygenated sesquiterpene, and its different stereoisomers, including the cis and trans epimers, arise from the spatial arrangement of substituents on this bicyclic core. ontosight.ainih.gov The cis epimer of β-eudesmol, specifically, refers to a particular stereochemical configuration at one of the chiral centers within the molecule. nih.gov The precise stereochemistry is crucial as it dictates the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. ontosight.ai

Table 1: Chemical Properties of β-Eudesmol

PropertyValue
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
IUPAC Name2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol

Data sourced from PubChem CID 91457 nih.gov

Significance of the cis-Eudesmane Skeleton in Natural Product Research

The eudesmane (B1671778) skeleton, including its cis-fused configuration, is a common motif in a vast number of natural products, particularly those isolated from plants of the Asteraceae family. researchgate.netrsc.org These compounds have been the subject of extensive phytochemical and pharmacological research due to their wide array of biological activities. academicjournals.orgresearchgate.net

The structural diversity of eudesmane sesquiterpenoids, arising from variations in oxidation patterns and stereochemistry, contributes to their broad spectrum of biological functions. chemrxiv.org The presence of the cis-eudesmane skeleton is a key feature that researchers correlate with specific biological effects, making it a target for both isolation from natural sources and synthetic efforts. researchgate.net The synthesis of various eudesmane congeners, including those with a cis-fused decalin system, allows for the exploration of structure-activity relationships and the potential development of new therapeutic agents. researchgate.netchemrxiv.org

Current Research Landscape and Future Directions for β-Eudesmol (cis epimer) Studies

Current research on β-eudesmol and its epimers is multifaceted. Studies have explored its potential in various applications, driven by a rising demand for natural and plant-based products. giiresearch.comgiiresearch.com The global market for beta-eudesmol (B191218) is projected to grow, with opportunities in the essence, sanitary product, and industrial sectors. giiresearch.commarketresearchintellect.com

Recent investigations have focused on the biological activities of β-eudesmol, including its effects on the nervous system and its potential as an anti-cancer agent. nih.govnih.govnih.gov For instance, research has shown that β-eudesmol can induce apoptosis in certain cancer cell lines. nih.gov Other studies have highlighted its role in reducing stress markers in humans. nih.govnih.gov

Future research is likely to continue exploring the therapeutic potential of β-eudesmol and its derivatives. Advances in extraction, purification, and synthetic methodologies will be crucial for producing sufficient quantities of specific epimers like the cis form for in-depth biological evaluation. chemrxiv.orggiiresearch.com Furthermore, a deeper understanding of its mechanism of action at the molecular level could pave the way for the development of novel applications in medicine and other industries. giiresearch.comgiiresearch.com The growing interest in sustainable production methods is also expected to drive research into more environmentally friendly ways of obtaining this compound. giiresearch.comgiiresearch.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B12733710 beta-Eudesmol cis epimer CAS No. 202216-00-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

202216-00-0

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

IUPAC Name

2-[(2R,4aR,8aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol

InChI

InChI=1S/C15H26O/c1-11-6-5-8-15(4)9-7-12(10-13(11)15)14(2,3)16/h12-13,16H,1,5-10H2,2-4H3/t12-,13-,15-/m1/s1

InChI Key

BOPIMTNSYWYZOC-UMVBOHGHSA-N

Isomeric SMILES

C[C@]12CCCC(=C)[C@H]1C[C@@H](CC2)C(C)(C)O

Canonical SMILES

CC12CCCC(=C)C1CC(CC2)C(C)(C)O

Origin of Product

United States

Biosynthetic Pathways and Enzymology of β Eudesmol Cis Epimer

Origins from Farnesyl Diphosphate (B83284) (FPP)

The biosynthesis of β-eudesmol, like all sesquiterpenes, originates from the C15 isoprenoid precursor, farnesyl diphosphate (FPP). foodb.caresearchgate.net FPP is synthesized in the cytosol primarily through the mevalonic acid (MVA) pathway. foodb.ca The initial and committing step in the formation of the diverse array of sesquiterpene skeletons is the cyclization of the linear FPP molecule, a reaction catalyzed by a class of enzymes known as terpene synthases (TPSs). core.ac.uknih.gov This process is initiated by the ionization of FPP, involving the removal of the diphosphate group, which generates a reactive farnesyl carbocation. beilstein-journals.org

Centrality of Germacrene A and Hedycaryol (B1638063) as Biosynthetic Intermediates

Following the initial ionization of FPP, the biosynthesis of β-eudesmol proceeds through key cyclic intermediates, most notably germacrene A and hedycaryol. beilstein-journals.orgbeilstein-journals.org The farnesyl carbocation undergoes a 1,10-cyclization to form a germacradienyl cation. beilstein-journals.org Deprotonation of this cation yields germacrene A, a central and often transient intermediate in the biosynthesis of many eudesmane (B1671778) and guaiane (B1240927) sesquiterpenes. beilstein-journals.orgresearchgate.netnih.gov

Alternatively, the germacradienyl cation can be captured by a water molecule to produce the sesquiterpene alcohol hedycaryol. beilstein-journals.org Hedycaryol is also a crucial intermediate, and its subsequent transformations are pivotal in yielding various eudesmol isomers. beilstein-journals.orgnih.gov Both germacrene A and hedycaryol can undergo further reactions to form the characteristic bicyclic eudesmane skeleton. nih.gov

Proposed Carbocationic Cascade Mechanisms

The transformation of germacrene A or hedycaryol into the eudesmane framework involves a protonation-initiated cyclization, a type of carbocationic cascade. beilstein-journals.orgnih.gov Reprotonation of the C1=C10 double bond of germacrene A or hedycaryol, typically at the C1 position, leads to a cation that drives the formation of the 6-6 bicyclic eudesmane ring system. beilstein-journals.orgnih.gov This transannular reaction is a key step that dictates the stereochemistry of the final product.

Following the formation of the bicyclic eudesmolyl carbocation, the reaction cascade can terminate through several pathways. beilstein-journals.org Deprotonation of this cation at different positions can yield various eudesmol isomers, including α-eudesmol, β-eudesmol, and γ-eudesmol. beilstein-journals.orgresearchgate.net Alternatively, the carbocation can be captured by a water molecule, leading to the formation of diol products like cryptomeridiol. nih.govportlandpress.com

Distinguishing Enzymatic from Non-Enzymatic Transformations

While the acid-catalyzed cyclization of hedycaryol can non-enzymatically produce a mixture of eudesmol isomers, including α-, β-, and γ-eudesmol, the reactions within a plant or microorganism are under strict enzymatic control. nih.govresearchgate.netrug.nl Terpene synthase active sites provide a specific environment that guides the folding of the substrate and stabilizes specific carbocation intermediates, thereby ensuring the formation of a particular product with high stereoselectivity. beilstein-journals.org

The hydrolysis of hedycaryol, which can occur during leaf aging or through the steam distillation process used for essential oil extraction, can lead to the formation of eudesmols as artifacts. researchgate.net This underscores the importance of distinguishing between products formed through tightly regulated enzymatic processes in vivo and those resulting from non-enzymatic chemical transformations during sample processing.

Sesquiterpene Synthases (TPSs) and Their Catalytic Roles

The enzymes responsible for the cyclization of FPP and the subsequent intricate rearrangements are known as sesquiterpene synthases (TPSs). core.ac.uknih.gov These enzymes are crucial in generating the vast structural diversity observed among sesquiterpenoids.

Characterization of β-Eudesmol Synthases (e.g., ZzES)

A key enzyme in the biosynthesis of β-eudesmol is β-eudesmol synthase. wikipedia.org One such well-characterized enzyme is ZSS2 (also referred to as ZzES) from the shampoo ginger, Zingiber zerumbet. core.ac.ukresearchgate.netnih.gov Functional expression of the ZSS2 gene in Escherichia coli and subsequent in vitro assays demonstrated that the enzyme catalyzes the formation of β-eudesmol as its major product from FPP. researchgate.netnih.gov

The recombinant ZzES from Zingiber zerumbet is a multi-product enzyme, yielding β-eudesmol (62.6%), 10-epi-γ-eudesmol (16.8%), α-eudesmol (10%), and aristolene (5.6%). qmul.ac.ukuniprot.org This highlights the catalytic promiscuity often observed in sesquiterpene synthases. The enzyme belongs to the EC 4.2.3.68 class of lyases. wikipedia.orgqmul.ac.uk

EnzymeSource OrganismMajor ProductOther ProductsReference
ZzES (ZSS2) Zingiber zerumbetβ-Eudesmol10-epi-γ-eudesmol, α-eudesmol, aristolene researchgate.netnih.govqmul.ac.uk

Mechanistic Elucidation of Cyclization and Regioselective Hydroxylation

The mechanism of β-eudesmol synthase involves a complex series of events within the enzyme's active site. After the initial 1,10-cyclization of FPP to the germacradienyl cation, a water molecule attacks the cation to form hedycaryol as a transient, neutral intermediate. beilstein-journals.org

This intermediate is then reprotonated, initiating a second cyclization to form the bicyclic eudesmolyl carbocation. beilstein-journals.org The final step is a regioselective deprotonation or hydroxylation. In the case of β-eudesmol synthase, the enzyme directs the deprotonation to form the exocyclic double bond characteristic of β-eudesmol. The active site architecture, including specific amino acid residues, plays a critical role in positioning the intermediates and the attacking water molecule to ensure the correct stereochemistry and regioselectivity of the final product. nih.gov For instance, studies on a maize sesquiterpene synthase (ZmEDS) have highlighted the importance of specific residues in the protonation of the hedycaryol intermediate and the subsequent formation of eudesmane-type products. nih.govnih.gov

Impact of Active Site Residues on Product Specificity (e.g., Phenylalanine F303A mutant)

The specificity of sesquiterpene synthases, the enzymes responsible for creating the vast diversity of sesquiterpene structures from a single precursor, is dictated by the precise architecture of their active sites. mdpi.com Minor changes in the amino acid sequence can lead to significant shifts in the product profile. The biosynthesis of β-eudesmol is a prime example of this principle, with specific residues playing a crucial role in orchestrating the complex cyclization and rearrangement cascade.

A key intermediate in the formation of many eudesmane-type sesquiterpenes is hedycaryol. nih.gov The subsequent protonation of hedycaryol is a critical step leading to the eudesmolyl cation, which can then be converted into various eudesmol isomers, including β-eudesmol. nih.gov Structural modeling and site-directed mutagenesis studies on a maize terpene synthase (ZmEDS) and a β-eudesmol synthase from Zingiber zerumbet (ZzES) have identified a crucial phenylalanine residue (F303 in ZmEDS) located at the bottom of the active site. nih.govnih.gov This residue is believed to be essential for the proper positioning and subsequent protonation of the hedycaryol intermediate. nih.gov

Strikingly, when this phenylalanine is replaced with a smaller amino acid, alanine (B10760859) (a mutation denoted as F303A), the enzyme's product profile is dramatically altered. nih.govnih.gov The ZmEDS F303A mutant almost exclusively produces hedycaryol, failing to catalyze the subsequent protonation and cyclization steps required to form eudesmol-based products. nih.gov This suggests that the steric bulk of the phenylalanine residue, rather than a specific electronic interaction, is critical for positioning hedycaryol correctly for the reaction to proceed. nih.gov Further mutagenesis experiments, such as the F303L mutant which produces a mixture of α- and β-eudesmol, support the hypothesis that steric effects are paramount in guiding the reaction pathway. nih.gov These findings underscore how a single active site residue can exert profound control over product specificity in sesquiterpene biosynthesis.

Stereochemical Control and Epimerization in Biosynthesis

The formation of specific stereoisomers, or epimers, of β-eudesmol is under tight enzymatic control. The process begins with the universal C15 precursor, farnesyl diphosphate (FPP), which is cyclized by a terpene synthase. smolecule.com The enzyme's active site acts as a template, forcing the flexible FPP molecule into a specific conformation that dictates the stereochemical outcome of the entire reaction cascade. smolecule.com

For eudesmane sesquiterpenes, the biosynthesis often proceeds through a germacrene A intermediate. d-nb.info Protonation of germacrene A initiates a second ring closure to form a bicyclic eudesmane framework. d-nb.info The stereochemistry of the final product is influenced at multiple stages. For instance, the way in which the transient hedycaryol intermediate is positioned for protonation-initiated cyclization determines the resulting configuration. nih.gov Depending on whether the reaction occurs on the re or si face of a double bond in the intermediate, different epimers of the eudesmolyl carbocation are formed, which in turn lead to different final products. nih.gov

Mutagenesis studies on β-eudesmol synthase (ZSS2) from Zingiber zerumbet have shown that substituting amino acid residues within the catalytic pocket can alter the distribution of products, highlighting the role of van der Waals interactions in stereocontrol. smolecule.com The enzyme's ability to stabilize specific transition states, potentially through cation-π interactions, also enforces a particular stereochemical configuration, such as the epi configuration at the C-10 position. smolecule.com The formation of the cis epimer of β-eudesmol is thus a result of this precise, multi-step enzymatic control over the conformation and reactivity of carbocationic intermediates.

Metabolic Engineering Strategies for Enhanced Production

The potential applications of β-eudesmol have driven efforts to develop scalable and sustainable production platforms using metabolically engineered microorganisms. mdpi.com Both Escherichia coli and the yeast Saccharomyces cerevisiae have been successfully engineered to produce this sesquiterpenoid. mdpi.comresearchgate.net

A common strategy involves introducing a gene encoding a β-eudesmol synthase into the microbial host. For example, the β-eudesmol synthase gene (ZSS2 or ZzBES2) from Zingiber zerumbet has been functionally expressed in both E. coli and yeast. mdpi.comresearchgate.net To ensure a sufficient supply of the FPP precursor, the native mevalonate (B85504) (MVA) pathway of the host is often overexpressed. mdpi.comresearchgate.net In one study, co-expression of ZSS2 with a gene cluster encoding six enzymes of the MVA pathway in E. coli, supplemented with mevalonate, resulted in a β-eudesmol yield of 100 mg/L. researchgate.netcore.ac.uk

Further improvements in yield have been achieved by addressing competing metabolic pathways. In S. cerevisiae, the enzyme ERG9 diverts FPP towards the synthesis of sterols, a competing pathway. Downregulating the ERG9 gene has been shown to increase the availability of FPP for β-eudesmol synthesis, thereby improving production titers. mdpi.comwur.nl Another optimization technique involves creating fusion enzymes. By linking the FPP synthase (FPPS) directly to the β-eudesmol synthase (ZzBES2), the metabolic flux can be more efficiently channeled towards the desired product. mdpi.com Using these strategies, engineered yeast strains have achieved β-eudesmol titers of up to 23.9 ± 1.1 mg/L from simple sugars, providing a promising route for the sustainable production of this valuable compound. mdpi.com

In Vitro Biological Activity and Mechanistic Investigations of β Eudesmol Cis Epimer

Modulation of Cellular Proliferation and Apoptosis Mechanisms

Beta-eudesmol (B191218), a sesquiterpenoid alcohol, has demonstrated significant effects on the fundamental cellular processes of proliferation and apoptosis in various cancer cell lines. Its activity is primarily characterized by the induction of programmed cell death and the inhibition of cancer cell growth.

Induction of Apoptosis via Intrinsic Pathways (e.g., Caspase-3 Activation, Cytochrome c Release)

Research indicates that β-eudesmol triggers apoptosis through the intrinsic, or mitochondrial, pathway. In human hepatocellular carcinoma HepG2 cells, treatment with β-eudesmol led to a loss of mitochondrial membrane potential and a subsequent increase in the activation of caspase-3, a key executioner enzyme in the apoptotic cascade nih.govresearchgate.net. This suggests that the compound initiates cell death by disrupting mitochondrial integrity nih.govresearchgate.net.

Further evidence supports the role of β-eudesmol in activating caspase-dependent apoptotic pathways in cholangiocarcinoma (CCA) cells. Studies have shown that β-eudesmol induces the expression of multiple caspases, including caspase-3, caspase-8, and caspase-9, at both the mRNA and protein levels in HuH28 and HuCCT1 cell lines nih.govdoaj.org. The activation of caspase-9 is a hallmark of the intrinsic pathway, typically occurring after the release of cytochrome c from the mitochondria. The concurrent activation of caspase-8 suggests a potential cross-talk with the extrinsic pathway nih.govdoaj.org. In human leukemia (HL-60) cells, β-eudesmol-induced apoptosis was associated with the release of cytochrome c from the mitochondria researchgate.net. The release of mitochondrial cytochrome c is a critical event that leads to the activation of caspases and subsequent cell death waocp.orgelsevierpure.com.

Antiproliferative Effects on Malignant Cell Lines (e.g., HL-60, HeLa, SGC-7901, BEL-7402, Cholangiocarcinoma)

β-Eudesmol has been shown to exert broad-spectrum antiproliferative effects against a variety of malignant cell lines in a time- and dose-dependent manner nih.gov.

In studies involving human cancer cell lines, β-eudesmol at concentrations between 10 and 100 µM effectively inhibited the proliferation of HeLa (cervical cancer), SGC-7901 (gastric adenocarcinoma), and BEL-7402 (hepatocellular carcinoma) cells nih.gov.

The compound also demonstrates potent activity against cholangiocarcinoma (CCA), a cancer of the bile ducts. It exhibits selective cytotoxicity towards CCA cells over normal cells researchgate.netnih.gov. In the human CCA cell line CL-6, β-eudesmol showed a mean IC50 (concentration inhibiting 50% of cell growth) of 166.75 µM researchgate.netnih.gov. For the HuCCT1 CCA cell line, the IC50 values were time-dependent, recorded at 180 µM for a 24-hour exposure, 157 µM for 48 hours, and 99.90 µM for 72 hours nih.gov. Another study noted an IC50 value of 47.62 µM for the KKU-100 CCA cell line after 24 hours researchgate.net.

Furthermore, β-eudesmol has shown cytotoxic effects against human leukemia (HL-60) cells and human hepatocellular carcinoma (HepG2) cells, with IC50 values ranging from 16.51 to 24.57 µg/mL nih.govresearchgate.netresearchgate.net.

Cell LineCancer TypeReported IC50 ValueExposure Time
HeLaCervical Cancer10-100 µM (Inhibition)Not Specified
SGC-7901Gastric Adenocarcinoma10-100 µM (Inhibition)Not Specified
BEL-7402Hepatocellular Carcinoma10-100 µM (Inhibition)Not Specified
CL-6Cholangiocarcinoma166.75 µM48 hours
HuCCT1Cholangiocarcinoma99.90 - 180 µM24-72 hours
KKU-100Cholangiocarcinoma47.62 µM24 hours
HepG2Hepatocellular Carcinoma~16.5 - 24.6 µg/mLNot Specified
HL-60Human Leukemia~16.5 - 24.6 µg/mLNot Specified

Angiogenesis Inhibition Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Beta-eudesmol has been identified as an inhibitor of angiogenesis, acting through the disruption of key growth factor signaling pathways.

Suppression of Vascular Endothelial Growth Factor (VEGF) and Basic Fibroblast Growth Factor (bFGF)-Induced Cell Proliferation

Vascular Endothelial Growth Factor (VEGF) is a pivotal signaling protein that stimulates angiogenesis waocp.org. Beta-eudesmol has been shown to significantly inhibit the proliferation of human umbilical vein endothelial cells (HUVEC) that is stimulated by both VEGF and basic fibroblast growth factor (bFGF) nih.gov. At concentrations of 50-100 µM, it impeded the proliferation of HUVECs and porcine brain microvascular endothelial cells nih.govresearchgate.net. Additionally, it was found to inhibit HUVEC migration stimulated by bFGF, a crucial step in the formation of new blood vessels nih.govresearchgate.net.

Signaling Pathway Modulation (e.g., CREB Activation Suppression, ERK1/2 Regulation)

The anti-angiogenic effects of β-eudesmol are linked to its ability to modulate specific intracellular signaling pathways. It has been demonstrated to inhibit angiogenesis by suppressing the activation of cAMP response element-binding protein (CREB), a key transcription factor in growth factor signaling pathways researchgate.netnih.govresearchgate.net. Specifically, a 100 µM concentration of β-eudesmol blocked the phosphorylation of CREB that is induced by VEGF in HUVECs nih.gov.

Furthermore, β-eudesmol interferes with the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, another critical cascade in cell proliferation and angiogenesis nih.govnih.gov. At a concentration of 100 µM, the compound blocked the phosphorylation of ERK1/2 that is induced by either bFGF or VEGF nih.govresearchgate.net. This blockade of the ERK signaling pathway is considered a primary mechanism for its anti-angiogenic activity nih.govresearchgate.net.

MechanismTarget Cell LineEffectConcentration
Inhibition of VEGF-induced proliferationHUVECSignificant Inhibition50-100 µM
Inhibition of bFGF-induced proliferationHUVECSignificant Inhibition50-100 µM
Inhibition of bFGF-induced migrationHUVECInhibitionNot Specified
Suppression of CREB phosphorylationHUVECBlocked VEGF-induced phosphorylation100 µM
Regulation of ERK1/2 pathwayNot SpecifiedBlocked bFGF/VEGF-induced phosphorylation100 µM

Neuropharmacological and Neuromodulatory Activities

Beyond its anti-cancer and anti-angiogenic properties, β-eudesmol exhibits notable activities within the nervous system. It is considered a potential lead compound for enhancing neural function researchgate.netresearchgate.net.

Studies have shown that β-eudesmol stimulates neurite outgrowth in rat pheochromocytoma (PC-12) cells, a process essential for neuronal development and repair researchgate.netresearchgate.net. This effect is accompanied by the activation of mitogen-activated protein kinases (MAPKs), suggesting a mechanism involving these crucial signaling molecules researchgate.netresearchgate.net.

In addition to its effects on neural differentiation, β-eudesmol has demonstrated neuromodulatory activity. It has been found to suppress efferent adrenal sympathetic nerve activity (ASNA) in rats. This action is mediated, at least in part, through the activation of the transient receptor potential ankyrin 1 (TRPA1) channel and involves the afferent vagus nerve. The compound also potentiates the neuromuscular blocking effect of succinylcholine (B1214915), indicating an interaction at the neuromuscular junction doaj.org.

Antagonism of Nicotinic Acetylcholine (B1216132) Receptors

β-Eudesmol has been identified as a noncompetitive antagonist of nicotinic acetylcholine receptors (nAChRs). nih.gov This mechanism involves the blockade of the nAChR channel, which has been investigated in mouse skeletal muscle. Research indicates that β-eudesmol interacts with the nAChR channel in both its open and closed states, a mechanism it shares with phencyclidine. scielo.br This interaction leads to an acceleration in the desensitization of the receptor to acetylcholine. scielo.br

Studies using patch-clamp techniques on adult mouse skeletal muscle revealed that β-eudesmol affects the kinetics of the nAChR channel. At a concentration of 40 μM, it was observed to decrease both the open time and the opening frequency of the channel without altering its single-channel conductance. scielo.br This contrasts with other nAChR channel blockers; for instance, bupivacaine (B1668057) was found to only decrease the open time, while chlorpromazine (B137089) only decreased the opening frequency. scielo.br

Effects on Neuromuscular Transmission

The antagonism of nAChRs by β-eudesmol directly translates to significant effects on neuromuscular transmission. In isolated mouse diaphragm muscle, β-eudesmol at a concentration of 200 μM completely depressed nerve-evoked twitch tension. scielo.br It also reduced the amplitude and quantal size of endplate potentials (EPPs), which are the depolarizations of skeletal muscle fibers caused by neurotransmitters binding to the postsynaptic membrane. scielo.br Notably, these effects occurred without altering the quantal content (the number of neurotransmitter vesicles released), the resting membrane potential, or the action potential of the muscle cell. scielo.br

Furthermore, β-eudesmol has been shown to potentiate the neuromuscular blockade induced by succinylcholine, a depolarizing neuromuscular blocker. This potentiation is observed to be more significant in diabetic muscles compared to normal ones. Research involving concentrations of 3 to 40 μM of β-eudesmol demonstrated a 2- to 10-fold potentiation of the blocking effects of succinylcholine on both intracellular Ca++ levels and twitch tension. pharmacologydiscoveryservices.com

Table 1: Effects of β-Eudesmol on Neuromuscular Transmission Parameters
ParameterEffectConcentrationModel SystemCitation
Nerve-Evoked Twitch TensionComplete Depression200 μMMouse Diaphragm Muscle scielo.br
Endplate Potential (EPP) AmplitudeReduced200 μMMouse Diaphragm Muscle scielo.br
EPP Quantal SizeReduced200 μMMouse Diaphragm Muscle scielo.br
nAChR Channel Open TimeDecreased40 μMMouse Skeletal Muscle scielo.br
nAChR Channel Opening FrequencyDecreased40 μMMouse Skeletal Muscle scielo.br
Succinylcholine-Induced BlockadePotentiated3-40 μMMouse Diaphragm Muscle pharmacologydiscoveryservices.com

Stimulation of Neurite Outgrowth and Activation of Mitogen-Activated Protein Kinases (MAPKs)

In addition to its effects at the neuromuscular junction, β-eudesmol has demonstrated activity related to neuronal growth and differentiation. Studies have shown that β-eudesmol stimulates neurite outgrowth in rat pheochromocytoma (PC12) cells. nih.gov This process is accompanied by the activation of mitogen-activated protein kinases (MAPKs). nih.gov The MAPK signaling cascade is a critical pathway involved in various cellular processes, including cell differentiation and proliferation. The ability of β-eudesmol to activate this pathway in the context of neurite outgrowth suggests it may serve as a promising compound for enhancing neural function and understanding the mechanisms of neural differentiation. nih.gov

It is noteworthy that in other biological contexts, such as angiogenesis, β-eudesmol has been reported to block the phosphorylation of extracellular signal-regulated kinase (ERK) 1/2, a key component of the MAPK pathway. nih.gov This highlights the context-dependent nature of its interaction with cellular signaling cascades.

Antimicrobial and Antifungal Mechanisms

β-Eudesmol is a component of various plant essential oils and is often associated with their antimicrobial properties. scielo.br However, detailed studies on the antimicrobial and antifungal activity of isolated β-eudesmol are limited, and specific minimum inhibitory concentration (MIC) values against many common pathogens are not widely documented in the available scientific literature.

Activity against Gram-Positive Bacteria (e.g., Bacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureus)

While β-eudesmol is recognized as having general antimicrobial properties, specific MIC values for the isolated compound against key Gram-positive bacteria are not consistently reported. Research on essential oils containing β-eudesmol has sometimes indicated activity against species like Bacillus subtilis and Staphylococcus aureus. However, this activity is often attributed to the complex mixture of compounds in the oil rather than to β-eudesmol alone. Studies focusing specifically on the MIC of pure β-eudesmol against Bacillus subtilis, Staphylococcus epidermidis, and Staphylococcus aureus are not readily found in the reviewed literature.

Activity against Gram-Negative Bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa)

The efficacy of β-eudesmol against Gram-negative bacteria appears to be limited. Research on volatile oils from Cryptomeria japonica, which contain β-eudesmol, reported weak antibacterial activity, with MIC values greater than 10 mg/mL. nih.gov Specific MIC values for purified β-eudesmol against common Gram-negative pathogens such as Escherichia coli and Pseudomonas aeruginosa are not well-documented in existing scientific studies.

Activity against Fungal Pathogens (e.g., Candida albicans)

β-Eudesmol has been cited for its antifungal activity. scielo.br For instance, the antifungal activity of volatile oils from Cryptomeria japonica against Aspergillus fumigatus showed a positive correlation with the concentration of β-eudesmol. nih.gov Despite this, specific data detailing the direct activity and MIC of isolated β-eudesmol against the clinically significant fungal pathogen Candida albicans is scarce in the available literature.

Table 2: Summary of Available Antimicrobial Data for β-Eudesmol
Organism TypeSpecific OrganismActivity/MIC Data for Isolated β-EudesmolCitation
Gram-Positive BacteriaBacillus subtilis, Staphylococcus epidermidis, Staphylococcus aureusSpecific MIC data not well-documented in reviewed literature.
Gram-Negative BacteriaEscherichia coli, Pseudomonas aeruginosaAssociated with weak activity (MIC >10 mg/mL) in volatile oils; specific data for isolated compound is lacking. nih.gov
Fungal PathogensCandida albicansConsidered to have antifungal properties, but specific MIC data is not well-documented in reviewed literature. scielo.br

Anti-parasitic Activity Mechanisms (e.g., Trypanosoma brucei)

Current research data on the specific anti-parasitic activity mechanisms of cis-β-eudesmol, particularly against parasites such as Trypanosoma brucei, is limited. While various plant extracts containing sesquiterpenoids have been investigated for their antiparasitic properties, the precise molecular interactions and pathways through which cis-β-eudesmol exerts such effects remain an area for further investigation.

Insecticidal Activity Mechanisms

The specific mechanisms underlying the insecticidal activity of cis-β-eudesmol have not been extensively detailed in available research. While natural compounds, including other terpenes and fatty acids, are known to possess insecticidal properties, detailed mechanistic studies focusing solely on cis-β-eudesmol are not prominently available.

Anti-Inflammatory and Chemopreventive Signaling Mechanisms

β-Eudesmol has been shown to exert anti-inflammatory and chemopreventive effects by modulating several key cellular signaling pathways. These pathways are crucial in controlling processes like inflammation, cell proliferation, migration, and survival. Several in vitro studies have identified NF-κB, PI3K/AKT, and p38MAPK as molecular targets of β-eudesmol. researchgate.netwaocp.org

Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates genes involved in inflammation, immunity, and cell survival. mdpi.com In its inactive state, NF-κB is sequestered in the cytoplasm. nih.gov Upon activation by stimuli like oxidative stress, it translocates to the nucleus to initiate the transcription of pro-inflammatory genes. mdpi.comnih.gov The anti-inflammatory properties of β-eudesmol have been linked to its ability to inhibit the NF-κB signaling pathway. researchgate.net In studies using human dermal fibroblasts, the anti-inflammatory effect of β-eudesmol was confirmed through an NF-κB promoter luciferase assay, indicating its potential to suppress the activation of this pathway. researchgate.net

Modulation of PI3K/AKT and HIF-1 Signaling Pathways

The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a central regulator of numerous cellular processes, including cell growth, proliferation, and survival. nih.govresearchgate.net Research has demonstrated that β-eudesmol can modulate this pathway as part of its anti-metastatic activity. waocp.org Specifically, β-eudesmol has been shown to inhibit the phosphorylation of both PI3K and AKT in cholangiocarcinoma (CCA) cells. researchgate.netwaocp.orgnih.gov

The Hypoxia-inducible factor-1 (HIF-1) is another key protein that plays a role in cellular adaptation to low oxygen conditions and is often implicated in cancer progression. The PI3K/AKT pathway is a known upstream regulator of HIF-1α expression. nih.govnih.govresearchgate.net Activation of the PI3K/AKT/mTOR pathway can lead to an upregulation of HIF-1α expression. researchgate.net While direct studies linking β-eudesmol's effect on PI3K/AKT to HIF-1 signaling are not detailed, its established role in inhibiting PI3K/AKT phosphorylation suggests a potential downstream regulatory effect on HIF-1. nih.govwaocp.orgnih.gov

Table 1: Effect of β-Eudesmol on PI3K/AKT Phosphorylation in HuCCT1 Cells

Concentration of β-EudesmolEffect on Total PI3K ExpressionEffect on Phospho-PI3K (p-PI3K) Expression
78.5 µM0.8-fold reduction nih.gov0.5-fold reduction nih.gov
157 µM1.4-fold increase nih.gov1.8-fold increase nih.gov

Activation of p38MAPK Activity

The p38 Mitogen-Activated Protein Kinase (p38MAPK) pathway is a stress-response pathway that can be stimulated by various cellular stresses, including chemotherapeutic agents. nih.gov In contrast to its inhibitory effects on the PI3K/AKT pathway, β-eudesmol has been found to activate p38MAPK activity in cholangiocarcinoma cells. waocp.orgnih.gov This activation is a key part of its mechanism for inhibiting cancer cell migration. nih.gov Treatment with β-eudesmol led to a significant increase in the expression of phosphorylated p38MAPK (p-p38MAPK). nih.gov

Table 2: Effect of β-Eudesmol on p38MAPK Activation in HuCCT1 Cells

Concentration of β-EudesmolFold Increase in p-p38MAPK Expression
78.5 µM3.0-fold nih.gov
157 µM3.6-fold nih.gov

Regulation of Epithelial-Mesenchymal Transition (EMT) Markers (e.g., E-cadherin, Vimentin, Snail-1)

Epithelial-Mesenchymal Transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, which is crucial for cancer invasion and metastasis. unirioja.es This transition is characterized by the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as Vimentin and the transcription factor Snail-1. unirioja.esfrontiersin.org Snail-1 acts as a direct transcriptional repressor of E-cadherin. frontiersin.orgnih.gov

β-Eudesmol has been shown to suppress EMT in cholangiocarcinoma cells by modulating these key markers. nih.gov Research indicates that β-eudesmol significantly upregulates the expression of the epithelial marker E-cadherin while downregulating the mesenchymal markers Vimentin and Snail-1 at both the mRNA and protein levels. researchgate.netwaocp.orgnih.gov This regulatory activity on EMT markers is believed to be mediated through its effects on the PI3K/AKT and p38MAPK signaling pathways. waocp.orgnih.gov

Table 3: Regulation of EMT Marker Expression by β-Eudesmol

EMT MarkerTypeEffect of β-EudesmolFold Change in Expression
E-cadherin EpithelialUpregulation researchgate.netwaocp.orgnih.gov3.0 to 3.4-fold increase researchgate.netwaocp.orgnih.gov
Vimentin MesenchymalDownregulation researchgate.netwaocp.orgnih.gov0.6 to 0.8-fold decrease researchgate.netwaocp.orgnih.gov
Snail-1 MesenchymalDownregulation researchgate.netwaocp.orgnih.gov0.4 to 0.6-fold decrease researchgate.netwaocp.orgnih.gov

Involvement in Oxidative Stress Response

In vitro studies have demonstrated that β-eudesmol (cis epimer) possesses antioxidant properties. The compound has been shown to function as a reactive oxygen species (ROS) scavenger, thereby reducing oxidative stress in dermal fibroblasts researchgate.net. Research on human dermal fibroblasts indicated that β-eudesmol can reduce inflammation and oxidative stress induced by hydrogen peroxide researchgate.net. Further investigations have highlighted its anti-inflammatory and anti-oxidative effects, suggesting a role in mitigating cellular damage caused by oxidative processes researchgate.net. The mechanism involves the suppression of signaling pathways such as nuclear factor-κB (NF-κB), which is linked to both inflammation and oxidative stress researchgate.net.

Receptor-Mediated Actions

Activation of Transient Receptor Potential Ankyrin 1 (TRPA1) Channel

β-Eudesmol has been identified as an activator of the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, a calcium-permeable non-selective cation channel primarily expressed in sensory nerve cells scienceopen.comnih.gov. Unlike many TRPA1 activators that possess a reactive electrophilic group, β-eudesmol is classified as a non-electrophilic activator nih.gov.

Experiments using human embryonic kidney-derived 293 (HEK293) cells expressing human TRPA1 (hTRPA1) have confirmed this activity. Application of β-eudesmol induced gradual inward currents with outward rectification, a characteristic feature of TRPA1 channel activation nih.gov. This activation was effectively blocked by HC-030031, a TRPA1-specific inhibitor, confirming the specificity of the interaction nih.govresearchgate.net. Similar electrophysiological experiments confirmed that β-eudesmol also activates the rat TRPA1 channel scienceopen.com.

Site-directed mutagenesis studies have pinpointed specific amino acid residues within the hTRPA1 channel that are critical for its activation by β-eudesmol. These key residues are located in multiple transmembrane domains, specifically:

Threonine at position 813 (T813) in transmembrane domain 3

Tyrosine at position 840 (Y840) in transmembrane domain 4

Serine at position 873 (S873) in transmembrane domain 5 nih.gov

This suggests a distinct activation mechanism for non-electrophilic activators like β-eudesmol, potentially involving conformational changes facilitated by hydroxylated amino acids in the transmembrane domains nih.gov.

Implications for Autonomic Nervous System Modulation (e.g., Gastric Vagal Nerve Activity, Ghrelin Release)

The activation of TRPA1 by β-eudesmol has significant implications for the modulation of the autonomic nervous system, particularly concerning gastrointestinal functions.

In vivo electrophysiological measurements in rats have shown that oral-intragastric administration of β-eudesmol significantly increases gastric vagal nerve activity (GVNA) scienceopen.comresearchgate.net. The vagus nerve is a critical component of the parasympathetic nervous system and plays a key role in regulating digestion and appetite scienceopen.comresearchgate.net. The elevation in GVNA induced by β-eudesmol was demonstrated to be TRPA1-dependent, as the effect was eliminated by prior treatment with the TRPA1 inhibitor HC-030031 and was significantly reduced in TRPA1 knockout rats scienceopen.com. Furthermore, β-eudesmol was found to suppress efferent adrenal sympathetic nerve activity (ASNA), an effect that was also mediated through TRPA1 and the afferent vagus nerve nih.gov.

The modulation of vagal activity by β-eudesmol is directly linked to the release of ghrelin, an appetite-stimulating hormone produced in the stomach scienceopen.comnih.govnih.gov. Studies have shown that oral administration of β-eudesmol leads to elevated plasma ghrelin levels in rats scienceopen.com. This physiological response was also absent in TRPA1 knockout rats, confirming the essential role of the channel in mediating this effect scienceopen.com. The increase in both GVNA and ghrelin levels corresponds with an observed incremental increase in food intake, suggesting that β-eudesmol stimulates appetite through a TRPA1-vagal-ghrelin pathway scienceopen.com.

Data Tables

Table 2: Physiological Effects of β-Eudesmol Mediated by TRPA1

Physiological Parameter Effect of β-Eudesmol Administration Role of TRPA1 Animal Model
Gastric Vagal Nerve Activity (GVNA) Significant increase. Effect eliminated by TRPA1 inhibitor and reduced in TRPA1 knockout rats. Rats. scienceopen.comresearchgate.net
Plasma Ghrelin Levels Significant elevation. Effect significantly reduced in TRPA1 knockout rats. Rats. scienceopen.com
Food Intake Significant incremental increase. Effect significantly reduced in TRPA1 knockout rats. Rats. scienceopen.com

Biotransformation and Metabolism of β Eudesmol Cis Epimer

Enzymatic Transformations in Mammalian Systems

In mammalian systems, the metabolism of xenobiotics like β-eudesmol is typically a two-phase process designed to increase water solubility and facilitate excretion. nih.gov Phase I involves the introduction or exposure of functional groups, while Phase II consists of conjugation reactions. nih.govdrughunter.com

Phase I Biotransformation: Hydroxylation and Epoxidation Reactions

The initial metabolic transformation of β-eudesmol in mammals is primarily carried out by the cytochrome P450 (CYP) enzyme system, a family of heme-containing monooxygenases located mainly in the liver. nih.govnih.govnih.gov Research using human liver microsomes (HLM) has identified specific CYP isoforms responsible for the oxidative metabolism of β-eudesmol. nih.govnih.gov

Studies have shown that CYP2C19 and CYP3A4 are the principal enzymes involved in the Phase I biotransformation of β-eudesmol. nih.govtandfonline.com The primary reaction is hydroxylation, where a hydroxyl group (-OH) is added to the molecule, increasing its polarity. nih.gov This process is initiated through the binding of β-eudesmol to the active site of the CYP enzymes. tandfonline.comresearchgate.net While epoxidation is a common metabolic pathway for compounds with double bonds, specific literature detailing the epoxidation of β-eudesmol as a primary metabolic step in mammalian systems is less prevalent than that for hydroxylation.

The metabolic stability and enzyme kinetics of β-eudesmol have been investigated, providing insight into its rate of clearance. The disappearance half-life (t1/2) in human liver microsomes has been measured at approximately 17.09 minutes, with an intrinsic clearance (CLint) of 0.20 mL/min·mg protein. nih.gov

Table 1: Enzyme Kinetic Parameters for β-Eudesmol Metabolism in Human Liver Microsomes
ParameterValueDescription
Primary Metabolizing Enzymes CYP2C19, CYP3A4Major Cytochrome P450 isoforms responsible for metabolism. nih.govnih.gov
Michaelis-Menten Constant (Km) 16.76 μMSubstrate concentration at which the reaction rate is half of Vmax. nih.govnih.gov
Maximum Velocity (Vmax) 3.35 nmol/min·mg proteinThe maximum rate of reaction. nih.govnih.gov
Disappearance Half-life (t1/2) 17.09 minTime required for the concentration of β-eudesmol to reduce by half. nih.gov
Intrinsic Clearance (CLint) 0.20 mL/min·mg proteinMeasure of the metabolic clearance rate by the liver enzymes. nih.gov

Phase II Biotransformation: Conjugation Reactions

Following Phase I oxidation, the resulting hydroxylated metabolites of β-eudesmol are expected to undergo Phase II biotransformation. nih.gov Phase II reactions involve the conjugation of the metabolite with endogenous hydrophilic molecules, which further increases water solubility and facilitates elimination from the body. drughunter.comresearchgate.net The primary conjugation reactions for hydroxylated compounds are glucuronidation and sulfation. researchgate.netresearchgate.net

Glucuronidation: This process, catalyzed by UDP-glucuronosyltransferases (UGTs), attaches glucuronic acid to the hydroxyl group of the metabolite. washington.eduwashington.edu It is one of the most common and important Phase II pathways for xenobiotics. nih.gov

Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group from the donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group. researchgate.net

While these pathways are the principal mechanisms for the clearance of hydroxylated terpenoids, specific studies detailing the glucuronide or sulfate (B86663) conjugates of β-eudesmol cis epimer metabolites in mammalian systems are not extensively documented in the available research. However, based on the established principles of xenobiotic metabolism, the formation of these conjugates is the anticipated subsequent step for the Phase I products. researchgate.netresearchgate.net

Microbial and Plant Cell Culture Biotransformation Studies

The use of microbial and plant cell cultures as biocatalysts offers a powerful tool for structural modification of complex natural products like β-eudesmol. tandfonline.com These systems contain a diverse array of enzymes capable of performing highly specific reactions that are often difficult to achieve through conventional chemical synthesis. researchgate.net

Stereoselective and Regioselective Transformations by Microorganisms

Microorganisms, particularly fungi, are well-known for their ability to hydroxylate sesquiterpenoids at specific positions with high stereoselectivity and regioselectivity. The biotransformation of eudesmane-type sesquiterpenes has been demonstrated using various fungal species.

For instance, the fungus Gibberella suabinetti has been used to transform a mixture of β- and γ-eudesmols. This process yielded a variety of oxidized metabolites, demonstrating the fungus's capacity for hydroxylation and oxidation at different positions on the eudesmane (B1671778) skeleton. Similarly, fungi like Rhizopus nigricans are known for their hydroxylating capabilities on eudesmane derivatives. nih.gov These transformations highlight the potential of microorganisms to generate novel derivatives of β-eudesmol.

Table 2: Metabolites from the Microbial Transformation of an Eudesmol Mixture by Gibberella suabinetti
MetaboliteChemical NameType of Transformation
Carissone Eudesma-4-en-11-ol-3-oneHydroxylation and Oxidation
Metabolite 2 Eudesma-3-en-2β,11-diolDihydroxylation
Metabolite 3 Eudesma-4-en-3β,11-diolDihydroxylation
Pterocarpol Eudesma-4(15)-en-2α,11-diolDihydroxylation
Metabolite 5 Eudesma-4(15)-en-8,11-diolDihydroxylation
Metabolite 6 1(3)cyclo-eudesma-4(15)-en-11,12-diolCyclization and Dihydroxylation
Metabolite 7 Eudesma-4-en-11,15-diolDihydroxylation

Biotransformation in Plant Cell Suspensions

Plant cell suspension cultures serve as contained, controlled systems for biotransformations, often mimicking the metabolic pathways of the parent plant. nih.govresearchgate.net These cultures can perform a wide range of reactions, including hydroxylations, oxidations, reductions, and glycosylations, on exogenously supplied substrates. taylorfrancis.comyoutube.com Glycosylation, the attachment of a sugar moiety, is a particularly characteristic reaction in plant cells, often serving to detoxify and compartmentalize compounds. taylorfrancis.comyoutube.com

While specific studies on the biotransformation of β-eudesmol cis epimer by plant cell suspensions are not widely reported, the extensive research on other sesquiterpenoids provides a strong indication of potential metabolic pathways. For example, the biotransformation of the sesquiterpenoid artemether (B1667619) by cell suspension cultures of Azadirachta indica resulted in hydroxylated and acetoxylated derivatives. oaepublish.com It is plausible that plant cell cultures could similarly hydroxylate β-eudesmol and subsequently glycosylate the newly formed hydroxyl groups, leading to the formation of β-eudesmol glycosides. Such reactions would increase the polarity and water solubility of the parent compound. taylorfrancis.com

Ecological and Environmental Significance of β Eudesmol Cis Epimer

Role in Plant Defense Mechanisms and Allelochemistry

β-Eudesmol (cis epimer), as a significant sesquiterpenoid, plays a crucial role in the sophisticated defense mechanisms of plants. These mechanisms are essential for protecting plants from a variety of environmental threats, including pathogenic microorganisms and competing plant species. The production of such secondary metabolites is a key strategy for plant survival and adaptation.

Plants are known to secrete protective substances to defend against pathogenic bacteria and fungi in their root systems uu.nl. Essential oils, which are complex mixtures of volatile compounds including sesquiterpenes like β-eudesmol, are recognized for their antimicrobial properties and as signaling molecules in plant communication nih.gov. For instance, the volatile oils from solid wood boards of Cryptomeria japonica, which contain β-eudesmol, have demonstrated notable antifungal activity mdpi.com. This suggests that β-eudesmol contributes to the chemical shield that protects plants from fungal infections. The defensive action of such terpenoids can involve the disruption of microbial cell membranes and vital cellular processes.

In addition to direct defense against pathogens, β-eudesmol is involved in allelopathy, a phenomenon where a plant releases biochemicals to inhibit the growth of neighboring plants nih.govmdpi.commdpi.comtci-thaijo.orgindexcopernicus.com. This form of chemical competition helps the plant secure resources such as water, sunlight, and nutrients. Essential oils rich in terpenes have been shown to suppress seed germination and seedling development of various plant species nih.gov. While research often focuses on the entire essential oil, the presence of β-eudesmol in allelopathic plant species points to its contribution to these inhibitory effects. The allelopathic activity of these compounds can provide a competitive advantage in natural ecosystems.

Below is a table summarizing research findings on the plant defense and allelopathic potential of essential oils containing β-eudesmol.

Plant SpeciesBioactivityTarget Organism(s)Key Findings
Cryptomeria japonicaAntifungalAspergillus fumigatus, Gloeophyllum trabeumVolatile oils containing β-eudesmol exhibited significant antifungal potential.
Litsea pungensAllelopathicLolium perenne, Bidens pilosaEssential oil, containing various terpenoids, negatively affected seed germination and seedling growth.
Various Herbal PlantsAllelopathicBarley (Hordeum vulgare), Wheat (Triticum aestivum)Essential oils suppressed seed germination and seedling development.

Contribution to Plant-Herbivore Interactions and Foraging Cues

The interaction between plants and herbivores is a critical ecological dynamic, and secondary metabolites like β-eudesmol are central to a plant's strategy to deter feeding by insects and other animals. These compounds can act as repellents, antifeedants, or toxins, thereby reducing the damage caused by herbivores.

β-Eudesmol has been identified in plants known for their insecticidal and repellent properties. For example, it is a component of vetiver oil, which is derived from the roots of Vetiveria zizanioides and has reported insect-repellent properties against a wide range of pests including mosquitoes, termites, and ticks nih.gov. The presence of β-eudesmol in the essential oil of Conyza dioscoridis is associated with the plant's insecticidal effects against the cotton leafworm, Spodoptera littoralis ekb.eg. This suggests that β-eudesmol contributes to the chemical defense against herbivorous insects.

The role of β-eudesmol can extend beyond direct deterrence. Plants, when attacked by herbivores, often release a specific blend of volatile organic compounds, known as herbivore-induced plant volatiles (HIPVs). These HIPVs can serve as foraging cues for the natural enemies of the herbivores, such as predators and parasitoids, a phenomenon known as "indirect defense" researchgate.netnih.govnih.gov. Terpenoids, including sesquiterpenes like β-eudesmol, are major constituents of these induced volatile blends. By attracting the enemies of their attackers, plants can significantly reduce herbivore pressure. While direct studies on β-eudesmol as a specific attractant for natural enemies are limited, its presence in HIPV blends suggests it likely plays a role in these complex tritrophic interactions.

The table below details examples of plants containing β-eudesmol and their observed effects on herbivores.

Plant SpeciesCompound SourceEffect on HerbivoresTarget Herbivore(s)
Vetiveria zizanioides (Vetiver)Essential OilRepellentMosquitoes, ticks, termites
Conyza dioscoridisEssential OilInsecticidal, AntifeedantSpodoptera littoralis (Cotton leafworm)
Various PlantsHerbivore-Induced VolatilesAttraction of natural enemiesVarious herbivorous insects

Co-occurrence and Synergistic Interactions with Other Plant Secondary Metabolites

β-Eudesmol rarely acts in isolation within a plant. It is typically part of a complex mixture of other secondary metabolites, particularly other terpenes and terpenoids. The specific chemical profile of a plant's essential oil can vary, but certain compounds are frequently found alongside β-eudesmol. Understanding these co-occurrences is key to appreciating the potential for synergistic interactions, where the combined biological effect of the compounds is greater than the sum of their individual effects.

In the essential oil of Teucrium ramosissimum, β-eudesmol is found in significant concentrations along with other sesquiterpenes such as δ-cadinene and δ-cadinol researchgate.net. Similarly, in Warionia saharae, β-eudesmol co-occurs with trans-nerolidol and linalool (B1675412) researchgate.netjpharmacognosy.com. The biosynthetic pathways of these related terpenes are often interconnected, leading to their concurrent production in the plant.

The concept of synergy is well-documented in the study of essential oils. The insecticidal and antimicrobial activities of an essential oil are often more potent than those of its individual major components, suggesting that minor components play a crucial role through synergistic or additive effects nih.govfrontiersin.org. For instance, a study on the repellent activity against mosquitoes demonstrated a synergistic effect between β-caryophyllene oxide and vetiver oil, which contains β-eudesmol nih.gov. This indicates that β-eudesmol, in combination with other terpenes, can contribute to a more effective chemical defense for the plant. Such synergistic interactions are a testament to the evolutionary refinement of plant chemical defenses.

The following table presents examples of plant species where β-eudesmol co-occurs with other major secondary metabolites.

Plant SpeciesCo-occurring CompoundsPotential Synergistic Effect
Teucrium ramosissimumδ-cadinene, δ-cadinolEnhanced antimicrobial/insecticidal activity
Warionia saharaetrans-Nerolidol, LinaloolEnhanced antimicrobial/antifungal activity researchgate.net
Vetiveria zizanioides (in Vetiver oil)β-caryophyllene oxide (in mixture)Synergistic insect repellent activity nih.gov

Distribution and Seasonal Variation in Plant Essential Oils

β-Eudesmol (cis epimer) is distributed across a diverse range of plant species, often as a significant component of their essential oils. Its concentration can vary considerably depending on the plant species, geographical location, genetic factors, and the specific part of the plant from which the oil is extracted.

This sesquiterpenoid is a notable constituent in the essential oils of several aromatic and medicinal plants. For example, it is a major component in the essential oil of Warionia saharae, where its concentration can be as high as 52.7% researchgate.net. It is also found in the essential oil of Teucrium ramosissimum, with concentrations varying between 7.84% and 17.49% researchgate.net. Other plants known to contain β-eudesmol include Cryptomeria japonica and Conyza dioscoridis mdpi.comekb.eg.

The production of secondary metabolites in plants is not static; it is a dynamic process influenced by environmental cues and the plant's developmental stage. Consequently, the concentration of β-eudesmol in plant essential oils can exhibit significant seasonal variation. A study on Teucrium ramosissimum revealed that the percentage of oxygenated sesquiterpenes, including β-eudesmol, fluctuates throughout the year, with a maximum in August researchgate.net. The concentration of β-eudesmol itself was observed to decrease from August to September, which corresponded with an increase in the concentrations of δ-cadinene and δ-cadinol, suggesting a biosynthetic relationship between these compounds researchgate.net. These seasonal changes in chemical composition can have implications for the plant's defensive capabilities at different times of the year.

The table below provides a summary of the distribution and seasonal variation of β-eudesmol in selected plant species.

Plant SpeciesPlant Partβ-Eudesmol Concentration (%)Noted Variations
Warionia saharaeLeavesup to 52.7%Varies with geographical location researchgate.netjpharmacognosy.comresearchgate.netscispace.com
Teucrium ramosissimumAerial parts7.84 - 17.49%Seasonal variation observed, with concentrations decreasing from August to September researchgate.net.
Conyza dioscoridisAerial parts3.98%-
Cryptomeria japonicaSolid woodPresent (concentration not specified)Varies with the age of the tree mdpi.com.

Advanced Analytical Methodologies for β Eudesmol Cis Epimer Research

Chromatographic Techniques for Isolation, Separation, and Quantification

Chromatography is fundamental to the study of β-eudesmol, enabling its separation from complex mixtures and the quantification of specific isomers.

Gas chromatography is a powerful tool for the analysis of volatile compounds like β-eudesmol. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity and quantitative accuracy. The separation of eudesmol isomers is typically achieved on capillary columns with various stationary phases. For instance, four eudesmol isomers (10-epi-γ-eudesmol, α-eudesmol, β-eudesmol, and γ-eudesmol) have been successfully identified using a DB-5 capillary column oup.com. The choice of the stationary phase and the temperature program are critical for resolving closely related isomers. Chiral stationary phases, often based on derivatized cyclodextrins, can be employed for the separation of enantiomers gcms.cz.

Table 1: Examples of GC Conditions for β-Eudesmol Analysis

Parameter Condition 1 Condition 2 Condition 3
Column DB-5 (30 m x 0.32 mm) oup.com DB-WAX (30 m x 0.25 mm, 0.25 µm film) oup.com 3% OV-17 Gas Chrom Q (3 m x 2.3 mm i.d.) oup.com
Carrier Gas Not specified Not specified N₂ (30 mL/min) oup.com
Injector Temp. Not specified 240°C oup.com Not specified
Detector Temp. Not specified 250°C (FID) oup.com Not specified

| Oven Program | 60°C to 280°C at 3°C/min oup.com | 120°C (1 min) to 240°C (5 min) at 5°C/min oup.com | 60°C to 230°C at 8°C/min oup.com |

Column chromatography (CC) is often the initial step for the fractionation of crude plant extracts to isolate sesquiterpenes. For finer purification and separation of isomers, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC (RP-HPLC) is a common technique for the quantitative determination of β-eudesmol nih.gov. The separation of diastereomers, such as epimers, can be readily achieved using standard HPLC columns, like silica gel in normal-phase mode or C18 in reversed-phase mode nih.gov. The choice of mobile phase is crucial for achieving optimal separation of these closely related compounds.

A study on the determination of β-eudesmol in the rhizome of Atractylodes lancea utilized an Inertsil ODS-3 column with a mobile phase of acetonitrile and water nih.gov. This method demonstrated good accuracy and reliability for quantification nih.gov. The separation of stereoisomers that are diastereomers or epimers can be accomplished on conventional HPLC columns, whereas enantiomers require chiral stationary phases mtc-usa.com.

Table 2: Example of HPLC Conditions for β-Eudesmol Quantification

Parameter Condition
Column Inertsil ODS-3 (4.6 mm x 250 mm, 5 µm) nih.gov
Mobile Phase Acetonitrile-Water (68:32) nih.gov
Flow Rate 1.0 mL/min nih.gov
Detection 200 nm nih.gov

| Column Temp. | 25°C nih.gov |

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of β-eudesmol isomers.

GC-MS combines the separation power of GC with the identification capabilities of mass spectrometry. It is a cornerstone technique for the analysis of essential oils and has been widely used to identify β-eudesmol in various plant species oup.comakjournals.com. The electron impact (EI) mass spectrum of β-eudesmol provides a characteristic fragmentation pattern that serves as a fingerprint for its identification restek.com. By comparing the obtained mass spectrum with libraries of known compounds, the presence of β-eudesmol can be confirmed oup.com. GC-MS is also crucial for assessing the purity of isolated fractions.

The mass spectrum of β-eudesmol shows characteristic fragment ions that are used for its identification. The molecular formula of β-eudesmol is C₁₅H₂₆O restek.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation and stereochemical assignment of organic molecules like β-eudesmol.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.

2D NMR:

COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the molecule, helping to establish the connectivity of the carbon skeleton.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is a key technique for determining the relative stereochemistry. It identifies protons that are close to each other in space, even if they are not directly bonded wordpress.com. By observing NOE correlations, the spatial arrangement of substituents and the stereochemistry at chiral centers, including the cis or trans fusion of the decalin ring system in eudesmol isomers, can be determined.

The absolute configuration of β-eudesmol has been determined as [(2R,4aR,8aS)-4a-methyl-8-methylidenedecahydronaphthalen-2-yl] propan-2-ol through methods including Vibrational Circular Dichroism (VCD) spectroscopy combined with theoretical calculations jpharmacognosy.comjpharmacognosy.com. NMR methods are essential for confirming the relative stereochemistry that is a prerequisite for such assignments nih.gov.

High-Resolution Mass Spectrometry (HRMS), for example, using a Quadrupole Time-of-Flight (QTOF) mass analyzer, provides highly accurate mass measurements of the molecular ion. This allows for the determination of the elemental composition of β-eudesmol with high confidence, confirming its molecular formula (C₁₅H₂₆O) nih.gov. This technique is crucial for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental compositions) and for confirming the identity of novel or unexpected compounds.

Table 3: Compound Names Mentioned in the Article

Compound Name
β-Eudesmol
cis-β-Eudesmol
α-Eudesmol
γ-Eudesmol
10-epi-γ-Eudesmol
Acetonitrile

Complementary Spectroscopic Methods (e.g., Infrared (IR), Ultraviolet (UV))

In the structural elucidation and characterization of β-Eudesmol, complementary spectroscopic methods such as Infrared (IR) and Ultraviolet (UV) spectroscopy provide valuable information about the molecule's functional groups and electronic structure.

Infrared (IR) Spectroscopy is utilized to identify the vibrational modes of functional groups within a molecule. For a sesquiterpene alcohol like β-Eudesmol, the IR spectrum is expected to show characteristic absorption bands corresponding to its hydroxyl (-OH) and carbon-carbon bonds within its bicyclic structure. Analysis of the essential oil of Warionia saharae, where β-Eudesmol is the major component, has identified specific IR bands. While this analysis does not distinguish the cis epimer, it provides characteristic spectral features for the β-Eudesmol scaffold. jpharmacognosy.comjpharmacognosy.com These studies highlight a prominent negative band at 2932 cm⁻¹ and positive bands at 2902, 2954, and 3044 cm⁻¹ as characteristic of β-Eudesmol. jpharmacognosy.comjpharmacognosy.com The broadness and position of the -OH stretching band can also offer insights into hydrogen bonding. Distinguishing between epimers like the cis and trans forms of β-Eudesmol using IR can be challenging, but subtle differences in the fingerprint region (below 1500 cm⁻¹) may arise from the distinct vibrational environments caused by the different spatial arrangements of the atoms. youtube.comrsc.org

Ultraviolet (UV) Spectroscopy provides information about electronic transitions within a molecule. Organic molecules generally show absorption in the UV-visible region if they contain conjugated systems (alternating single and double bonds). youtube.com The β-Eudesmol structure contains an exocyclic double bond but lacks an extended conjugated system. Consequently, it is not expected to exhibit strong absorption in the standard UV-Vis range (200-800 nm). Its primary absorption would likely be in the far UV region, which is less commonly used for routine characterization. This makes UV spectroscopy less informative for the primary structural elucidation of β-Eudesmol compared to techniques like NMR and Mass Spectrometry, but it can be useful to confirm the absence of conjugation.

Spectroscopic MethodApplication to β-Eudesmol (cis epimer)Key Findings/Inferences
Infrared (IR) Identification of functional groups and fingerprinting.- Confirms presence of hydroxyl (-OH) group. - Specific bands at 2932, 2902, 2954, and 3044 cm⁻¹ are characteristic of the β-Eudesmol structure. jpharmacognosy.comjpharmacognosy.com - Subtle differences in the fingerprint region may distinguish epimers.
Ultraviolet (UV) Detection of conjugated electronic systems.- Expected to show minimal absorption in the 200-800 nm range due to the lack of extended conjugation. - Primarily serves to confirm the absence of chromophores that absorb in this region.

Advanced Approaches in Mechanistic Studies

To elucidate the complex biological mechanisms of β-Eudesmol, researchers employ advanced methodologies that move beyond simple bioassays to explore molecular targets, signaling pathways, and changes in gene and protein expression.

Network Pharmacology for Target Prediction and Pathway Analysis

Network pharmacology is a powerful in silico approach used to understand the complex interactions between drug molecules and biological systems. researchgate.net For β-Eudesmol, this methodology is applied to predict its potential molecular targets and the signaling pathways through which it exerts its effects. By constructing and analyzing molecular networks, researchers can identify key proteins and pathways modulated by the compound.

Studies utilizing network pharmacology have identified numerous potential targets for β-Eudesmol in the context of diseases like cholangiocarcinoma (CCA). nih.gov A molecular network analysis identified 52 essential target genes, with the most critical hubs being TNFα, NRAS, and PIK3CA. nih.gov Proteomics and metabolomics analyses have further corroborated these findings, pointing to molecular targets involved in apoptosis and cell cycle regulation. nih.govresearchgate.net These targets include TNFRSF6, Cytochrome C, and BAX3 for apoptosis, and CDKN2B and CDK11-p110 for cell cycle arrest. nih.govresearchgate.net

The pathway analysis component of network pharmacology reveals that β-Eudesmol's actions are associated with several key biological processes. The most significant pathways identified include the PI3K-Akt signaling pathway, apoptosis pathways, and the MAPK cascade. nih.govnih.govresearchgate.net This approach provides a holistic view of the compound's mechanism, suggesting that β-Eudesmol acts on multiple targets within a complex network rather than a single protein, which is characteristic of many natural products.

Analysis TypePredicted Targets/PathwaysSignificance in Mechanistic Studies
Target Prediction TNFα, NRAS, PIK3CA, TNFRSF6, Cytochrome C, BAX3, CDKN2B. nih.govnih.govresearchgate.netIdentifies key proteins that β-Eudesmol may directly or indirectly interact with to produce a biological effect.
Pathway Analysis PI3K-Akt Signaling, MAPK Cascade, Apoptosis, Cell Cycle Regulation. nih.govresearchgate.netElucidates the broader biological processes and signaling cascades affected by the compound's interaction with its targets.

Gene Expression Analysis (e.g., RT-PCR)

To experimentally validate the predictions from network pharmacology and to discover novel mechanisms, researchers analyze changes in gene expression in cells or tissues following treatment with β-Eudesmol. Quantitative real-time polymerase chain reaction (RT-qPCR or RT-PCR) is a highly sensitive and specific technique used for this purpose. nih.govnih.gov It measures the amount of a specific mRNA transcript, providing a quantitative measure of gene expression.

In the context of β-Eudesmol research, RT-PCR has been used to quantify the expression levels of genes involved in cancer-related signaling pathways. For instance, one study investigated the effect of β-Eudesmol on the Notch signaling pathway in cholangiocarcinoma cells. The results showed significant downregulation of the Notch1 receptor gene expression at both low and high concentrations. The expression of other genes in the pathway, such as JAG1, mTOR, and PI3K, was also modulated. This analysis provides concrete evidence of β-Eudesmol's ability to interfere with specific signaling pathways at the transcriptional level.

The table below summarizes the findings from an RT-PCR analysis on the Notch signaling pathway in HuCC-T1 cells treated with β-Eudesmol.

GeneFunction in Notch PathwayFold-Change in mRNA Expression (Low Conc.)Fold-Change in mRNA Expression (High Conc.)
Notch1 Receptor0.1950.042
Notch2 Receptor0.9330.380
JAG1 Ligand0.2240.126
mTOR Downstream Effector0.6050.120
PI3K Upstream Regulator0.2120.008
YAP Downstream Effector0.2801.978
Snai1 Downstream Effector0.3800.509

Data derived from a study on cholangiocarcinoma cells. Fold-change is relative to untreated controls.

Protein Expression Analysis (e.g., Western Blot)

While gene expression analysis reveals changes at the mRNA level, it is crucial to confirm that these changes translate to the functional protein level. Western blot is a widely used technique for detecting and quantifying specific proteins in a sample. nih.govnih.gov The method involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. nih.gov

In β-Eudesmol research, Western blotting serves as a critical validation step for findings from gene expression and network pharmacology studies. For example, after observing the significant downregulation of Notch1 receptor mRNA via RT-PCR, researchers used Western blot analysis to examine the levels of the Notch1 receptor protein. The results confirmed that the protein expression was also significantly downregulated, correlating well with the gene expression data. This demonstrates that β-Eudesmol's effect on the Notch pathway occurs at both the transcriptional and translational levels. This technique is essential for confirming that the predicted targets and pathways are indeed modulated at the protein level, which is ultimately responsible for the cellular response. mdpi.com

Q & A

Q. What are the key structural characteristics and identifiers of beta-Eudesmol cis epimer?

this compound (C₁₅H₂₆O) is a sesquiterpenoid with a hydroxyl group and methyl substituents in a cis configuration. Key identifiers include:

  • SMILES : CC(C)(O)C2CCC1(C)CCCC(=C)C1C2
  • InChIKey : BOPIMTNSYWYZOC-VNHYZAJKSA-N
  • Molecular weight : 222.36634 g/mol Analytical methods like HPLC with UV detection (e.g., using L1 columns and mobile phase gradients) are critical for distinguishing cis-trans epimers .

Q. What experimental models are used to study beta-Eudesmol's antiangiogenic effects?

Beta-Eudesmol inhibits angiogenesis in:

  • In vitro : Human umbilical vein endothelial cells (HUVECs) stimulated with VEGF/bFGF, with IC₅₀ values of 50–100 µM. Mechanistically, it blocks ERK/CREB phosphorylation .
  • In vivo : Subcutaneous Matrigel plug assays and adjuvant-induced granuloma models in mice, showing dose-dependent suppression of neovascularization (2.5–5 mg/kg) .

Q. How is this compound isolated and characterized?

Isolation typically involves chromatographic techniques (e.g., silica gel column chromatography) from natural sources like Atractylodes lancea. Structural confirmation uses NMR, mass spectrometry, and X-ray crystallography. Epimer separation requires chiral columns or reverse-phase HPLC with optimized mobile phases .

Advanced Research Questions

Q. How can contradictory findings on beta-Eudesmol’s mechanisms (e.g., TRPA1 activation vs. antiangiogenic signaling) be reconciled?

Beta-Eudesmol exhibits pleiotropic effects:

  • TRPA1 activation : At 32.5 µM EC₅₀, it stimulates appetite via TRPA1 in neuronal cells .
  • Antiangiogenic activity : At higher concentrations (50–100 µM), it inhibits ERK/CREB pathways in endothelial cells . Resolution : Dose-dependent effects and tissue-specific receptor expression may explain these dual roles. Researchers should design dose-response studies across cell types to map context-dependent mechanisms .

Q. What methodological strategies ensure reproducibility in studies on this compound’s stereochemical impacts?

  • Sample purity : Use HPLC (≥98% purity) with chiral columns to confirm epimer identity .
  • Data validation : Compare results with synthetic epimer standards and employ blinded analysis to reduce bias.
  • Documentation : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, including raw chromatograms and NMR spectra .

Q. How can researchers optimize in vivo models to study this compound’s antitumor efficacy?

  • Model selection : Use syngeneic (e.g., H22, S180) or xenograft tumors in immunocompetent mice to assess both direct cytotoxicity and immune modulation.
  • Dosing regimens : Administer beta-Eudesmol via intraperitoneal injection (2.5–5 mg/kg) with pharmacokinetic profiling to determine bioavailability .
  • Endpoint analysis : Combine tumor volume measurements with immunohistochemistry for angiogenesis markers (CD31) and proliferation indices (Ki-67) .

Q. What statistical approaches address data variability in beta-Eudesmol’s neurite outgrowth assays?

  • Experimental design : Use randomized block designs to control for batch effects in PC-12 cell cultures.
  • Analysis : Apply mixed-effects models to account for replicate variability. Sensitivity analyses (e.g., bootstrapping) validate robustness of MAPK pathway activation findings .

Methodological Guidance

Q. How should researchers design studies to explore this compound’s stereospecific bioactivity?

  • Comparative assays : Test cis and trans epimers in parallel using identical experimental conditions (e.g., cell lines, dosing).
  • Molecular docking : Predict stereochemical interactions with targets like TRPA1 or ERK using AutoDock Vina or Schrödinger Suite .
  • Kinetic studies : Measure binding affinities (Kd) via surface plasmon resonance (SPR) to quantify stereochemical influences .

Q. What protocols mitigate confounding factors in beta-Eudesmol’s anti-inflammatory studies?

  • Controls : Include vehicle controls and reference compounds (e.g., dexamethasone).
  • Multi-omics integration : Pair transcriptomics (RNA-seq) with metabolomics to disentangle anti-inflammatory pathways from off-target effects .

Data Interpretation and Reporting

Q. How should contradictory results between in vitro and in vivo antiangiogenic studies be reported?

  • Transparency : Clearly state limitations (e.g., in vitro nutrient gradients vs. in vivo complexity).
  • Meta-analysis : Use tools like RevMan to synthesize data across studies, highlighting heterogeneity sources (e.g., model organisms, dosing) .

Q. What frameworks validate this compound’s role in metabolic disease models?

  • TRP channel profiling : Combine calcium imaging (for TRPA1 activation) with glucose uptake assays in adipocytes.
  • Longitudinal studies : Monitor appetite and metabolic parameters in diet-induced obese mice treated with beta-Eudesmol .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.